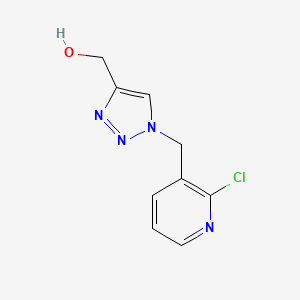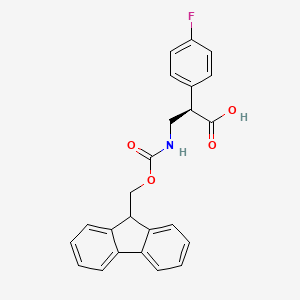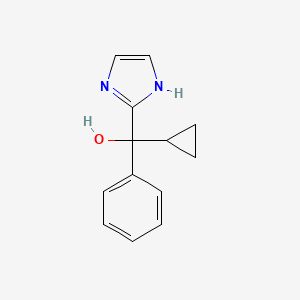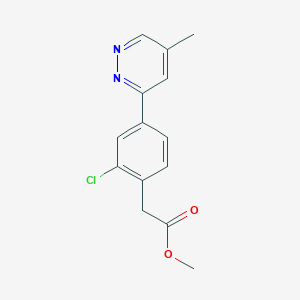![molecular formula C16H19Br2NS2 B1458733 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole CAS No. 1346688-54-7](/img/structure/B1458733.png)
2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole
Vue d'ensemble
Description
“2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” is a type of organic compound that is often used in the field of organic photovoltaic materials due to its better π-conjugation across fused thiophene rings . It is one of the most important organic photovoltaic materials .
Synthesis Analysis
The synthesis of “2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” involves a Buchwald–Hartwig amination of 3,3′-dibromo-2,2′-bithiophene with pent-4-yn-1-amine . The obtained monomer was investigated for the possibility of a pre-polymerization modification via Huisgen 1,3-dipolar cycloaddition (“click”) reaction with azide-containing organic compounds .Molecular Structure Analysis
The molecular structure of “2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” is characterized by better π-conjugation across fused thiophene rings . This structure is crucial for its application in organic photovoltaic materials .Chemical Reactions Analysis
The chemical reactions involving “2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” include its synthesis through a Buchwald–Hartwig amination and its pre-polymerization modification via a Huisgen 1,3-dipolar cycloaddition (“click”) reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” are characterized by its optical and thermal properties, including UV–Vis, fluorescent emission, DSC, and TGA . Its electrochemical properties have been evaluated via cyclic voltammetry to determine the HOMO–LUMO energy levels which are suitable for organic solar cells devices .Applications De Recherche Scientifique
Cellules Solaires Sensibilisées par Colorant (DSSC)
2,6-Dibromo-4-octyl-4H-dithieno[3,2-b2’,3’-d]pyrrole: a été utilisé dans la conception de colorants organiques pour les DSSC. Les propriétés donatrices d'électrons du composé sont exploitées pour augmenter la différence d'énergie potentielle intramoléculaire, ce qui est crucial pour l'efficacité des DSSC . En améliorant les capacités de don d'électrons des donneurs de colorants, les chercheurs visent à améliorer l'efficacité de conversion de puissance (PCE) de ces cellules solaires.
Cellules Solaires Organiques (OSC)
Le composé sert de brique de base pour les polymères conjugués alternés donneur-accepteur (D-A) et donneur-donneur (D-D). Ces polymères sont synthétisés pour une utilisation dans les OSC, où ils contribuent aux spectres d'absorption et influencent les niveaux d'énergie HOMO-LUMO, qui sont essentiels pour les performances de l'appareil .
Dispositifs Électroniques Organiques
En raison de sa mobilité de charge élevée et de sa stabilité environnementale, 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole est un excellent candidat pour la couche active dans les dispositifs électroniques organiques. Son application s'étend à divers dispositifs électroniques organiques, y compris les transistors à couches minces et les dispositifs photochromiques .
Matériaux de Transport de Trous (HTM)
Dans le domaine des cellules solaires pérovskites (PSC), des dérivés de ce composé sont utilisés comme HTM. Ces matériaux facilitent le transport des trous et sont essentiels pour l'efficacité des PSC. La structure du composé permet une meilleure conjugaison π à travers les cycles thiophènes fusionnés, ce qui est avantageux pour les matériaux photovoltaïques .
Mécanisme D'action
Target of Action
The primary targets of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole are electron-rich and electron-deficient semiconductors . This compound has been widely used in the development of organic solar cells (OSCs) over the past two decades .
Mode of Action
2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole interacts with its targets by enhancing the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF), and finally power conversion efficiency (PCE) of OSCs . This is achieved through the incorporation of basic units into photovoltaic polymers and small molecules .
Biochemical Pathways
The compound affects the biochemical pathways related to the operation of organic solar cells. It plays a crucial role in both electron-rich and electron-deficient semiconductors, promoting the rapid development of OSCs .
Pharmacokinetics
Its solubility in organic solvents is known to be good .
Result of Action
The molecular and cellular effects of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole’s action result in enhanced performance of organic solar cells. It contributes to the improvement of the open circuit voltage, short-circuit current, fill factor, and power conversion efficiency of these cells .
Action Environment
The action, efficacy, and stability of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Orientations Futures
The future directions for “2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” are promising, especially in the field of organic photovoltaic materials . Its potential for efficient perovskite solar cells (PSCs) has been highlighted, with the synthesis cost of one of its derivatives being roughly 1/5 of that of the state-of-the-art-HTM spiro-OMeTAD .
Analyse Biochimique
Biochemical Properties
2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole plays a crucial role in various biochemical reactions due to its unique structural properties. It interacts with several enzymes and proteins, facilitating electron transfer processes. The compound’s bromine atoms and octyl side chains contribute to its high reactivity and stability in biochemical environments. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates, including drugs and toxins .
Cellular Effects
The effects of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This compound has been shown to affect gene expression by interacting with transcription factors, leading to changes in the expression levels of genes involved in cell growth, differentiation, and apoptosis. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, through non-covalent interactions such as hydrogen bonding and π-π stacking. This binding can lead to the inhibition or activation of enzyme activity, depending on the target enzyme. For instance, it has been found to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, the compound can induce changes in gene expression by binding to promoter regions of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates. These effects are often reversible upon removal of the compound from the culture medium .
Dosage Effects in Animal Models
The effects of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole vary with different dosages in animal models. At low doses, the compound has been found to enhance certain physiological processes, such as liver enzyme activity and antioxidant defense mechanisms. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which adverse effects become prominent .
Metabolic Pathways
2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell. The compound’s metabolism is also influenced by factors such as the presence of other substrates and the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Its distribution is also influenced by factors such as lipid solubility and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole plays a critical role in its activity and function. The compound is often found in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. It is also localized in the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .
Propriétés
IUPAC Name |
4,10-dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Br2NS2/c1-2-3-4-5-6-7-8-19-11-9-13(17)20-15(11)16-12(19)10-14(18)21-16/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEKMGUFKKPWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C3=C1C=C(S3)Br)SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Br2NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738146 | |
| Record name | 2,6-Dibromo-4-octyl-4H-bisthieno[3,2-b:2',3'-d]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346688-54-7 | |
| Record name | 2,6-Dibromo-4-octyl-4H-bisthieno[3,2-b:2',3'-d]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1458651.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid](/img/structure/B1458652.png)


![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)
![1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B1458660.png)






